tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 1-aminopropan-2-yl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified by recrystallization or chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Scientific Research Applications
tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate include:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.
tert-Butyl 4-aminopiperidine-1-carboxylate: Another piperidine derivative used in organic synthesis.
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Utilized in the preparation of azetidine and piperidine carbamates.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct reactivity and binding properties compared to other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(1-aminopropan-2-yl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(9-14)11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTEZZJBZOYXSCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCN(CC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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